6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
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Overview
Description
Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the thiazolo-pyridine core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-pyrido[2,1-b][1,3]thiazole-6,8-dicarboxylate
- 2-Substituted 3,4-dihydropyrimidines
- Imidazole-containing compounds
Uniqueness
Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolo-pyridine core and the presence of multiple functional groups make it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
diethyl (2E)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C26H24N2O5S/c1-3-32-25(30)20-19(17-13-9-6-10-14-17)21(26(31)33-4-2)24-28(22(20)27)23(29)18(34-24)15-16-11-7-5-8-12-16/h5-15,19H,3-4,27H2,1-2H3/b18-15+ |
InChI Key |
PHFSXCSUCQEIDH-OBGWFSINSA-N |
SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)SC(=CC4=CC=CC=C4)C2=O)N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)S/C(=C/C4=CC=CC=C4)/C2=O)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)SC(=CC4=CC=CC=C4)C2=O)N |
Origin of Product |
United States |
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